benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
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Overview
Description
Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is a complex organic compound with a unique structure that includes a pyrimido[2,1-f]purin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Formation of the pyrimido[2,1-f]purin ring system: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzyl groups: Benzylation reactions are carried out using benzyl halides in the presence of a base.
Esterification: The final step involves the esterification of the intermediate compound with benzyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce corresponding alcohols.
Scientific Research Applications
Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
(S)-4-Benzyl-2-oxazolidinone: A chiral auxiliary used in asymmetric synthesis.
Uniqueness
Benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate is unique due to its complex structure and potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H27N5O4 |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C26H27N5O4/c1-18-13-29(15-19-9-5-3-6-10-19)25-27-23-22(30(25)14-18)24(33)31(26(34)28(23)2)16-21(32)35-17-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3 |
InChI Key |
LDLUQNXWFAFZJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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